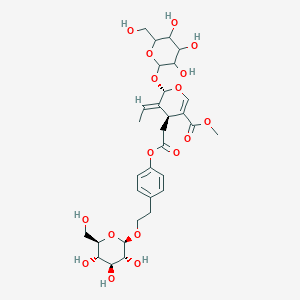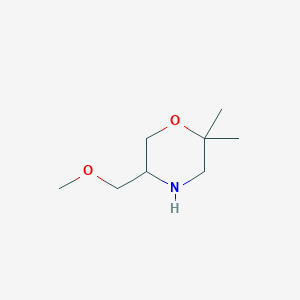![molecular formula C12H21NO2 B12932952 Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[3.2.2]nonane core with an aminomethyl group and a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds to form the bicyclic core . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity. The exact industrial methods can vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: This can be used to reduce any oxidized functional groups back to their original state.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity.
Applications De Recherche Scientifique
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially leading to unique biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic core but differ in the functional groups attached.
Bicyclo[4.3.0]nonene nucleoside analogues: These compounds have a different bicyclic structure but are used in similar applications, such as antiviral agents.
3-azabicyclo[3.2.2]nonanes: These compounds have a nitrogen atom in the bicyclic core and are studied for their antiplasmodial and antitrypanosomal activities.
Uniqueness
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its aminomethyl group and methyl ester functional group provide distinct reactivity and potential for modification, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-15-10(14)12-4-2-3-11(9-13,5-7-12)6-8-12/h2-9,13H2,1H3 |
Clé InChI |
QXDDGYOJFAJMDE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCCC(CC1)(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
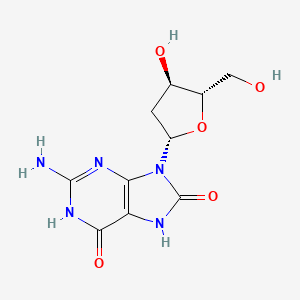

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
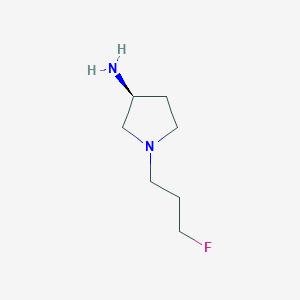
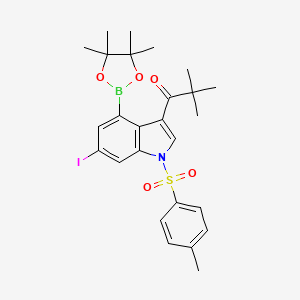

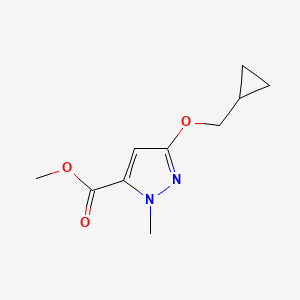
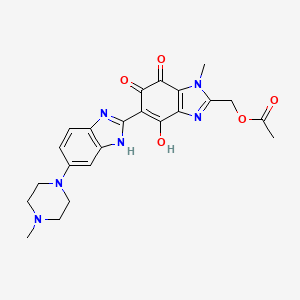

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
![Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12932944.png)
